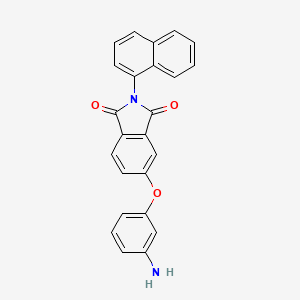
2-oxo-2-(10H-phenothiazin-10-yl)ethyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(10H-phenothiazin-10-yl)ethyl furan-2-carboxylate: is a chemical compound with the following structural formula:
C17H16N2O2S
This compound belongs to the class of phenothiazine derivatives and features an oxime functional group. Phenothiazines are known for their diverse applications, including pharmaceuticals, dyes, and antioxidants.
Preparation Methods
Synthetic Routes::
Oxime Formation:
- Solvent: Typically anhydrous acetone or another suitable solvent.
- Temperature: Room temperature or slightly elevated.
- Catalysts: None required.
- While industrial-scale production details are proprietary, the synthetic route mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the oxime group may yield different derivatives.
Substitution: Substitution reactions at the phenothiazine ring can modify its properties.
Oxidation: Use oxidizing agents like or .
Reduction: Employ reducing agents such as .
Substitution: React with suitable alkyl or aryl halides.
- Oxidation may yield carboxylic acid derivatives .
- Reduction could lead to amine derivatives .
- Substitution reactions may introduce various substituents.
Scientific Research Applications
Medicine: Phenothiazines have been used as antipsychotic drugs due to their dopamine receptor-blocking properties.
Chemistry: The compound serves as a versatile building block for synthesizing other derivatives.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Industry: Phenothiazines find applications in dyes, antioxidants, and materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific receptors or enzymes.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
These compounds share the phenothiazine core but differ in substituents, leading to distinct properties. The uniqueness of our compound lies in its furan-2-carboxylate moiety.
Properties
Molecular Formula |
C19H13NO4S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) furan-2-carboxylate |
InChI |
InChI=1S/C19H13NO4S/c21-18(12-24-19(22)15-8-5-11-23-15)20-13-6-1-3-9-16(13)25-17-10-4-2-7-14(17)20/h1-11H,12H2 |
InChI Key |
YNSAHHRDJDQIMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11534303.png)
![4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11534310.png)
![2-[2-({2-Nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethoxy]ethyl acetate](/img/structure/B11534316.png)
![6-[(2Z)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534330.png)
![N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11534331.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11534336.png)
![5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B11534347.png)
![2-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11534358.png)

![(4Z)-1-(2-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11534364.png)
![(2E)-5-ethoxy-2-[(heptylamino)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11534372.png)
![3,3'-dimethyl-N,N'-bis[(E)-1H-pyrrol-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B11534379.png)
![2,4-Dimethoxy-N'-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide](/img/structure/B11534384.png)
![4-methyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11534392.png)
